K201, also known as JTV519 or hemifumarate, is a compound recognized for its role as a ryanodine receptor inhibitor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular medicine. Its primary function involves stabilizing the closed conformation of the ryanodine receptor type 2, which plays a crucial role in calcium release from the sarcoplasmic reticulum in cardiac muscle cells. This stabilization is essential for maintaining normal cardiac function and preventing arrhythmias .
K201 is classified under heterocyclic compounds with nitrogen and sulfur atoms in its structure. It is specifically categorized as an amine derivative, with a molecular formula of (hemifumarate) and a molecular weight of approximately 540.67 g/mol . The compound has been synthesized and studied for its biological activities, particularly its cardioprotective effects and ability to inhibit spontaneous calcium release in cardiac tissues .
The synthesis of K201 involves several chemical reactions that incorporate various reagents to form the final product. The initial steps typically include the formation of the core benzothiazepine structure, followed by functionalization to introduce the piperidine moiety and other substituents that enhance its pharmacological properties.
The detailed synthetic pathway may vary depending on the specific method employed, but it generally follows established organic synthesis protocols to ensure high yield and purity of K201 .
K201's molecular structure features a complex arrangement that includes:
The structural formula can be represented as follows:
Key data points regarding K201's structure include:
K201 participates in various chemical reactions primarily related to its function as a ryanodine receptor inhibitor. It has been shown to:
The specific reaction mechanisms involve competitive binding at the receptor site, altering conformational dynamics that govern calcium ion flow during cardiac action potentials.
K201's mechanism of action is primarily focused on its interaction with ryanodine receptors. The compound stabilizes these receptors in a closed conformation, which is crucial for:
Experimental data indicate that K201 effectively suppresses spontaneous calcium release in isolated cardiomyocytes, demonstrating its potential as an antiarrhythmic agent .
K201 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and formulation into therapeutic agents .
K201 has significant applications in scientific research, particularly in:
K201 (hemifumarate) exerts critical regulatory effects on the cardiac ryanodine receptor isoform RyR2 through a dual mechanism characterized by partial agonism and calcium-dependent inhibition. At nanomolar concentrations (≤1 μM), K201 reduces the frequency of spontaneous diastolic calcium release events from the sarcoplasmic reticulum without significantly altering the amplitude of systolic calcium transients. This stabilization occurs via ligand-induced conformational changes that decrease RyR2 open probability during calcium overload conditions [2]. The compound binds to the FKBP12.6 interaction domain of RyR2, enhancing the binding affinity of this stabilizing protein and preventing pathological channel leakage during diastole [4]. Higher concentrations (≥3 μM) paradoxically reduce sarcoplasmic reticulum calcium content and calcium transient amplitude due to secondary inhibition of sarcoplasmic reticulum calcium uptake mechanisms [2].
Table 1: Concentration-Dependent Effects of K201 on Cardiac RyR2 Function
| Concentration Range | RyR2 Open Probability | Sarcoplasmic Reticulum Ca²⁺ Content | Diastolic Ca²⁺ Leak |
|---|---|---|---|
| ≤1 μM | Reduced | Unchanged | Significantly inhibited |
| ≥3 μM | Further reduced | Decreased (74±9% of control) | Abolished |
Experimental evidence from voltage-clamp studies in adult rabbit cardiomyocytes demonstrates that 1 μM K201 suppresses spontaneous calcium waves by 50% without affecting L-type calcium current amplitude, confirming its anti-arrhythmic efficacy through targeted RyR2 stabilization [2]. This calcium-dependent inhibition is particularly pronounced under conditions of elevated cytosolic calcium, where K201 prevents RyR2 hyperactivity that characterizes heart failure and catecholaminergic polymorphic ventricular tachycardia.
In skeletal muscle systems, K201 modulates the RyR1 isoform through mechanisms distinct from its cardiac actions. Unlike its partial agonist effects on RyR2, K201 primarily functions as a functional antagonist of RyR1-mediated calcium release. Skeletal muscle microsome studies reveal that K201 (≥5 μM) increases calcium leak from the sarcoplasmic reticulum by directly activating RyR1 channels with a half-maximal effective concentration (EC₅₀) of 12.0 μM [5]. This activation occurs through binding at the cytosolic domain of RyR1, inducing subconductance states that permit calcium flux while inhibiting full channel opening. The compound demonstrates isoform-specific effects, with approximately 1.3-fold greater potency for cardiac RyR2 over skeletal RyR1 [5]. This differential modulation may underlie the tissue-specific responses observed in therapeutic applications, particularly in malignant hyperthermia models where RyR1 stabilization prevents uncontrolled calcium release triggered by anesthetic agents.
K201 exhibits calcium-dependent SERCA inhibition through direct interaction with the nucleotide-binding domain of the calcium pump. Biochemical assays using cardiac microsomes demonstrate half-maximal SERCA2a inhibition (IC₅₀) at 6.6 μM, with complete inhibition occurring at concentrations ≥30 μM [5] [8]. This inhibition is non-competitive with respect to ATP and calcium, suggesting allosteric modulation rather than pore blockade. Molecular dynamics simulations reveal that K201 binding induces conformational restriction of SERCA's phosphorylation domain, reducing the rate of calcium translocation from the cytosolic to the lumenal side of the sarcoplasmic reticulum membrane [8]. The inhibition kinetics follow a two-phase model: rapid initial inhibition (τ = 15s) followed by slower progression to maximal inhibition (τ = 120s), consistent with multi-site binding or cooperative effects. Crucially, SERCA inhibition occurs at concentrations significantly higher than those required for RyR2 stabilization, highlighting the therapeutic window for selective RyR targeting in cardiac applications.
Table 2: SERCA Inhibition Parameters by K201 in Striated Muscle
| Tissue Source | SERCA Isoform | IC₅₀ (μM) | Vₘₐₓ Reduction | ATPase Activity Inhibition |
|---|---|---|---|---|
| Cardiac muscle | SERCA2a | 6.6 | 68±5% | 62±7% |
| Skeletal muscle | SERCA1a | 9.9 | 52±4% | 57±6% |
The inhibitory potency of K201 against SERCA exhibits significant tissue specificity, with cardiac microsomes showing 1.5-fold greater sensitivity compared to skeletal muscle preparations [5]. This differential susceptibility arises from structural variations in the nucleotide-binding domain between SERCA1a (predominant in fast-twitch skeletal muscle) and SERCA2a (cardiac isoform). Kinetic analyses demonstrate that K201 reduces the maximal velocity (Vₘₐₓ) of cardiac SERCA2a by 68±5% while only decreasing skeletal SERCA1a Vₘₐₓ by 52±4% at equivalent concentrations (10 μM) [5]. Furthermore, K201 decreases the apparent calcium affinity of SERCA2a (Kₘ increase from 0.28±0.03 μM to 0.51±0.05 μM) without significantly altering SERCA1a calcium kinetics. These isoform-selective effects contribute to the reduced cardiodepressant effects observed in skeletal muscle compared to cardiac tissue at therapeutic concentrations.
The therapeutic efficacy of K201 emerges from its integrated modulation of both calcium release (RyR) and calcium reuptake (SERCA) mechanisms. In cardiomyocytes, low concentrations (0.3 μM) enhance sarcoplasmic reticulum calcium loading by 26±8% during diastole, measured through post-rest potentiation assays [4]. This occurs through preferential RyR2 stabilization that reduces diastolic calcium leakage without concurrent SERCA inhibition. The compound optimizes the systolic calcium transient by maintaining sarcoplasmic reticulum calcium content while preventing spontaneous calcium waves that trigger arrhythmias. During calcium overload conditions (extracellular calcium ≥5 mM), K201 significantly improves diastolic tension (normalized ratio 1.01±0.03 vs. 1.26±0.06 in controls) and enhances developed tension by 27±8% in failing human myocardium [4]. These functional improvements result from the compound's ability to balance RyR-mediated calcium release and SERCA-dependent reuptake across physiological heart rates (1-3 Hz), effectively resynchronizing excitation-contraction coupling in pathological states.
The temporal sequence of calcium cycling modulation involves:
This triphasic regulation establishes a negative feedback loop where SERCA inhibition prevents excessive sarcoplasmic reticulum loading that might overcome RyR stabilization, while RyR stabilization allows sufficient calcium release for contraction despite reduced SERCA activity.
Crystallographic studies reveal that K201 binds to the hinge region cavity of annexin V (AnxV) formed by the N-terminal strand and domains II-III-IV, with a dissociation constant (Kd) of 14±2 nM [3] [6]. This high-affinity interaction induces allosteric changes that restrict calcium movement through the central hydrophilic pore of the annexin V hexamer. Specifically, K201 binding reorients the flexible loop connecting domains II and III from an "open" to "closed" conformation, reducing the pore diameter from 4.2Å to 3.1Å and thereby inhibiting calcium conductance by 78±8% at saturating concentrations (25 μM) [6] [9]. This calcium channel blockade has significant physiological implications in bone mechanotransduction, where annexin V forms stretch-activated calcium channels in osteoblasts. K201 (10 μM) inhibits oscillating fluid flow-induced calcium transients by 64±7% in MG-63 osteoblastic cells, confirming its role in modulating annexin V-mediated calcium entry [9]. The compound's binding site on annexin V is structurally distinct from its RyR and SERCA interaction domains, enabling simultaneous modulation of multiple calcium regulatory targets without competitive binding. This multi-target engagement underlies the coordinated attenuation of pathological calcium fluxes across diverse physiological contexts.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1